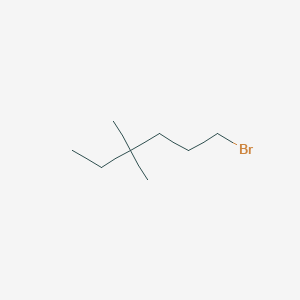

1-Bromo-4,4-dimethylhexane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H17Br |

|---|---|

Molekulargewicht |

193.12 g/mol |

IUPAC-Name |

1-bromo-4,4-dimethylhexane |

InChI |

InChI=1S/C8H17Br/c1-4-8(2,3)6-5-7-9/h4-7H2,1-3H3 |

InChI-Schlüssel |

LTBAGDLUWUBZEI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C)CCCBr |

Herkunft des Produkts |

United States |

Mechanistic Elucidation of Reactions Involving 1 Bromo 4,4 Dimethylhexane

Elimination Reactions

Elimination reactions are a common alternative to nucleophilic substitution for alkyl halides. For 1-bromo-4,4-dimethylhexane, both unimolecular (E1) and bimolecular (E2) elimination pathways are possible, with the predominant mechanism being dictated by the reaction conditions, particularly the strength of the base.

Unimolecular Elimination (E1) Pathways

The E1 mechanism proceeds through a carbocation intermediate, the same intermediate involved in the SN1 pathway. quizlet.com Therefore, E1 reactions are often in direct competition with SN1 reactions.

Once the carbocation is formed, it can either be attacked by a nucleophile to give a substitution product (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). masterorganicchemistry.com The ratio of E1 to SN1 products is influenced by several factors. Higher temperatures tend to favor elimination over substitution, as elimination reactions generally have a higher activation energy and benefit more from increased thermal energy. masterorganicchemistry.comyoutube.com The nature of the solvent and the base also plays a crucial role. A weakly basic, nucleophilic solvent will promote a mixture of SN1 and E1 products.

In E1 reactions where there are multiple types of β-hydrogens available for abstraction, the major product is typically the most substituted, and therefore most stable, alkene. This regioselectivity is described by Zaitsev's Rule. masterorganicchemistry.comlibretexts.org For the carbocation derived from this compound (following potential rearrangement), the abstraction of a proton can lead to different alkene isomers. According to Zaitsev's rule, the elimination that results in the most highly substituted double bond will be the major pathway. masterorganicchemistry.com For instance, after a rearrangement to a tertiary carbocation at C4, elimination could lead to a tetrasubstituted alkene, which would be the major product. youtube.com

Table 1: Factors Influencing SN1 vs. E1 Competition

| Factor | Favors SN1 | Favors E1 |

| Temperature | Lower Temperatures | Higher Temperatures masterorganicchemistry.com |

| Base Strength | Weak Base / Poor Nucleophile | Weak Base / Poor Nucleophile |

| Solvent | Polar Protic | Polar Protic |

Bimolecular Elimination (E2) Pathways

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. askfilo.com This pathway is favored by the use of strong, bulky bases.

A critical stereoelectronic requirement for the E2 reaction is that the β-hydrogen and the leaving group must be in an anti-periplanar conformation. masterorganicchemistry.comlibretexts.org This means they lie in the same plane but on opposite sides of the carbon-carbon bond. This specific alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond of the alkene. libretexts.org For an acyclic compound like this compound, the single bonds can rotate to achieve this necessary conformation for elimination to occur. The rate of the E2 reaction is highly dependent on the ability of the molecule to adopt this low-energy, staggered conformation. In cases involving cyclic systems, this requirement can dictate which regioisomer is formed, sometimes overriding Zaitsev's rule. libretexts.org

Table 2: Comparison of E1 and E2 Reaction Characteristics

| Characteristic | E1 Pathway | E2 Pathway |

| Mechanism | Two-step, via carbocation | Concerted, one-step |

| Rate Law | Unimolecular, rate = k[Substrate] | Bimolecular, rate = k[Substrate][Base] |

| Base Requirement | Weak base | Strong base askfilo.com |

| Regioselectivity | Zaitsev's Rule (most substituted alkene) masterorganicchemistry.com | Zaitsev's Rule (typically) |

| Stereochemistry | No specific requirement | Anti-periplanar geometry required masterorganicchemistry.com |

Impact of Base Strength and Steric Demand on E2 Efficiency

The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, simultaneously forming a double bond and expelling the leaving group. vedantu.comlibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. vedantu.com For primary alkyl halides like this compound, E2 reactions compete with bimolecular nucleophilic substitution (SN2). The outcome is heavily influenced by the nature of the base employed.

Strong, non-hindered bases, such as sodium ethoxide (NaOCH₂CH₃) or sodium hydroxide (B78521) (NaOH), can function as both bases and nucleophiles. With primary substrates, SN2 substitution often predominates over E2 elimination. msu.edu However, the use of a strong, sterically hindered (bulky) base dramatically shifts the balance in favor of elimination. libretexts.org Bases like potassium tert-butoxide (KOC(CH₃)₃) or lithium diisopropylamide (LDA) are poor nucleophiles due to their large size, which impedes their ability to perform a backside attack on the carbon atom bearing the leaving group, a requirement for the SN2 mechanism. pressbooks.pub Their steric bulk, however, does not prevent them from abstracting a relatively exposed β-hydrogen, thus promoting the E2 pathway.

In the case of this compound, there is only one type of β-hydrogen (at C2). Abstraction of this proton leads to a single alkene product: 4,4-dimethylhex-1-ene. When a strong, bulky base is used, this E2 product is expected to be the major product. Conversely, with a strong, unhindered base like sodium ethoxide, the major product is likely to be the SN2 substitution product, 1-ethoxy-4,4-dimethylhexane.

| Base | Type | Expected Major Pathway | Major Product | Expected Minor Pathway | Minor Product |

|---|---|---|---|---|---|

| Sodium Ethoxide (NaOCH₂CH₃) | Strong, Unhindered | SN2 | 1-Ethoxy-4,4-dimethylhexane | E2 | 4,4-dimethylhex-1-ene |

| Potassium tert-Butoxide (KOC(CH₃)₃) | Strong, Hindered | E2 | 4,4-dimethylhex-1-ene | SN2 | (Negligible) |

Stereoselective and Stereospecific Aspects of E2

The E2 reaction exhibits distinct stereochemical requirements. The mechanism proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar conformation. vedantu.compressbooks.pub This arrangement, where the dihedral angle between the H-C bond and the C-Br bond is 180°, allows for optimal overlap of the developing p-orbitals to form the new π-bond in the alkene product. pressbooks.pub In acyclic systems like this compound, this anti-periplanar geometry is readily achieved through free rotation around the C-C single bond.

A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. While the E2 reaction is stereospecific, this aspect is not demonstrable with this compound as the substrate is achiral and the β-carbon (C2) is not a stereocenter.

A reaction is stereoselective if it produces a predominance of one stereoisomer over others. In the context of E2 reactions, this often refers to the preferential formation of either the (E) or (Z) alkene. However, the elimination product from this compound is 4,4-dimethylhex-1-ene, which does not have stereoisomers. Therefore, while the E2 reaction of this compound is mechanistically stereospecific in its requirement for an anti-periplanar transition state, it does not result in a mixture of stereoisomeric products where selectivity can be observed.

Rearrangement Processes

Carbocation rearrangements are structural reorganizations that occur to transform a less stable carbocation into a more stable one. fiveable.melibretexts.org These shifts are characteristic of reactions proceeding through carbocation intermediates, such as unimolecular substitution (SN1) and elimination (E1) reactions. libretexts.org Such reactions are typically favored by polar protic solvents and weak bases/nucleophiles. fiveable.me Although this compound is a primary alkyl halide and thus unlikely to form a carbocation readily, under forcing conditions (e.g., heating in a polar protic solvent), SN1/E1 pathways involving rearrangements can be observed. libretexts.org

Hydride and Alkyl Shift Rearrangements in Carbocation Intermediates

The solvolysis of this compound would initially generate a highly unstable primary carbocation, the 4,4-dimethylhexan-1-yl cation. This species would immediately undergo rearrangement to achieve greater stability. The stability of carbocations follows the order: tertiary > secondary > primary. fiveable.me

1,2-Hydride Shift: The first rearrangement would be a 1,2-hydride shift. A hydrogen atom from the adjacent carbon (C2) migrates with its bonding pair of electrons to the electron-deficient primary carbocation center (C1). libretexts.org This process is thermodynamically driven by the formation of a more stable secondary carbocation. libretexts.org This results in the formation of the 4,4-dimethylhexan-2-yl cation.

1,2-Alkyl (Methide) Shift: The resulting secondary carbocation at C2 is adjacent to the quaternary C4 center. This structure is analogous to the neopentyl system, which is classic for undergoing alkyl shifts. msu.edu A subsequent 1,2-methyl shift (methide shift) can occur, where one of the methyl groups on C4 migrates with its bonding electrons to the adjacent C3. This is not the most likely next step as it would lead to another secondary carbocation. A more probable rearrangement from the 4,4-dimethylhexan-2-yl cation would involve a hydride shift from C3 to C2, leading to a tertiary carbocation, the 3,4-dimethylhexan-3-yl cation after a subsequent methyl shift. However, a direct 1,2-hydride shift from C3 to C2 is not possible. The most direct path to a tertiary cation involves a 1,2-hydride shift from C2 to C1, followed by a 1,2-methide shift from C4 to a transient C3 cation, ultimately leading to the most stable tertiary carbocation. A more plausible sequence from the 4,4-dimethylhexan-2-yl cation is a 1,2-hydride shift from C3 to C2, which would form a tertiary carbocation at C3 after rearrangement of a methyl group. A direct 1,2-methide shift from C4 to C3 would result in a tertiary carbocation (3,4-dimethylhexan-3-yl cation), a highly favorable process. libretexts.org

Influence of Rearrangements on Final Product Ratios

The carbocation rearrangements dictate the final product distribution. The most stable carbocation intermediate will be the precursor to the major products. libretexts.org The unrearranged primary carbocation is too unstable to lead to significant product formation. libretexts.org Therefore, products derived from the rearranged secondary and tertiary carbocations will dominate.

From the 4,4-dimethylhexan-2-yl cation (secondary) , loss of a proton (E1) from either C1 or C3 would occur. Deprotonation from C1 gives 4,4-dimethylhex-1-ene. Deprotonation from C3 gives 4,4-dimethylhex-2-ene. According to Zaitsev's rule, which states that the more substituted alkene is the major product, 4,4-dimethylhex-2-ene would be favored. libretexts.org Nucleophilic attack at C2 would yield the corresponding substitution product.

From the 3,4-dimethylhexan-3-yl cation (tertiary) , which is the most stable intermediate, elimination and substitution are also possible. E1 elimination would lead to the formation of 3,4-dimethylhex-3-ene (the Zaitsev product and likely major alkene) and 3,4-dimethylhex-2-ene (the Hofmann-like product). masterorganicchemistry.com Nucleophilic attack would result in a tertiary substitution product. Given that the tertiary carbocation is the most stable, the products derived from it are expected to be the major components of the final mixture.

| Carbocation Intermediate | Type | Potential E1 Products (Alkenes) | Potential SN1 Products |

|---|---|---|---|

| 4,4-dimethylhexan-1-yl | Primary (Transient) | (Negligible) | (Negligible) |

| 4,4-dimethylhexan-2-yl | Secondary | 4,4-dimethylhex-2-ene (major), 4,4-dimethylhex-1-ene (minor) | 2-substituted-4,4-dimethylhexane |

| 3,4-dimethylhexan-3-yl | Tertiary | 3,4-dimethylhex-3-ene (major), 3,4-dimethylhex-2-ene (minor) | 3-substituted-3,4-dimethylhexane |

Organometallic Chemistry of 1 Bromo 4,4 Dimethylhexane

Generation of Organometallic Reagents

The transformation of 1-bromo-4,4-dimethylhexane into organometallic reagents is a fundamental step that unlocks its synthetic potential. The most common reagents generated are organomagnesium (Grignard) and organolithium compounds, which can be further used to prepare other organometallic species like cuprates.

Grignard reagents are formed through the reaction of an organic halide with magnesium metal. wisc.eduiitk.ac.in For this compound, this involves reacting the alkyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). iitk.ac.inlibretexts.org The magnesium atom inserts into the carbon-bromine bond, creating a highly polarized carbon-magnesium bond where the carbon atom acts as a nucleophile. libretexts.org

Reaction Scheme for Grignard Reagent Formation:

Similarly, organolithium compounds are prepared by treating the alkyl halide with lithium metal. This reaction typically requires a non-polar solvent and results in the formation of the corresponding alkyllithium reagent. wikipedia.orgtestbook.com

Reaction Scheme for Organolithium Compound Formation:

| Reagent Type | Metal | Typical Solvent | Product |

| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | (4,4-dimethylhexyl)magnesium bromide |

| Organolithium Compound | Lithium (Li) | Hexane (B92381), Pentane | (4,4-dimethylhexyl)lithium |

Lithium dialkylcuprates, also known as Gilman reagents, are highly valuable for their ability to form carbon-carbon bonds, particularly with alkyl halides. wikipedia.orglibretexts.org These reagents are prepared from organolithium compounds. The synthesis involves reacting two equivalents of the alkyllithium reagent, in this case, (4,4-dimethylhexyl)lithium, with one equivalent of a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.orgtestbook.com This transmetalation reaction yields the corresponding lithium di(4,4-dimethylhexyl)cuprate.

Reaction Scheme for Gilman Reagent Formation:

Carbon-Carbon Bond Forming Reactions

The organometallic derivatives of this compound are powerful nucleophiles used in a variety of carbon-carbon bond-forming reactions. These reactions are essential for elongating carbon chains and constructing more elaborate organic molecules.

The Corey-House synthesis is a classic method for coupling two organic groups, providing an effective route to unsymmetrical alkanes. testbook.comlibretexts.org The reaction involves the treatment of a lithium dialkylcuprate (Gilman reagent) with an organic halide. wikipedia.org In this context, the lithium di(4,4-dimethylhexyl)cuprate prepared from this compound can react with another alkyl halide (R'-X) to form a new, elongated alkane. This method is particularly efficient for coupling with primary alkyl bromides, iodides, and tosylates. wikipedia.orglibretexts.org

The mechanism is thought to proceed via an SN2-like pathway, resulting in the formation of a copper(III) intermediate, which then undergoes reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

General Reaction Scheme for Corey-House Synthesis:

| Reactant 1 | Reactant 2 | Product | Key Feature |

| Lithium di(4,4-dimethylhexyl)cuprate | Primary Alkyl Halide (e.g., 1-bromopropane) | Elongated Alkane (e.g., 5,5-dimethylnonane) | Forms a new C-C bond, creating an unsymmetrical alkane. |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. While often used for sp²-hybridized carbons, modified conditions allow for the coupling of sp³-hybridized alkyl halides like this compound.

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org For this compound, this would involve reacting it with an organoboronic acid or ester to form a new C-C bond.

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, also catalyzed by palladium. libretexts.orgrsc.org This reaction is known for its tolerance of a wide variety of functional groups. rsc.org this compound can be coupled with various organostannanes to produce diverse structures.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst + Base | Coupled alkane/arylalkane |

| Stille | Organostannane | Pd catalyst | Coupled alkane/arylalkane |

The catalytic cycles for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille reactions generally proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.orglibretexts.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the alkyl bromide (R-X), in this case, this compound. The palladium atom inserts itself into the carbon-bromine bond, forming a Pd(II) complex. libretexts.orglibretexts.org This is often the rate-determining step in the cycle. libretexts.org For alkyl halides, this step can proceed via an S_N2-type mechanism. libretexts.org

Transmetalation : The Pd(II) complex then reacts with the main group organometallic reagent (e.g., organoboron for Suzuki, organotin for Stille). The organic group from this reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. rsc.orglibretexts.org

Reductive Elimination : In the final step, the two organic groups on the palladium complex are coupled together, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orglibretexts.org

Some cross-coupling reactions involving alkyl electrophiles may also proceed through alternative mechanistic pathways involving Ni(I)-Ni(III) catalytic cycles or radical intermediates, depending on the specific catalyst and reaction conditions employed. wiley-vch.de

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Ligand Design and Catalyst Optimization for Sterically Hindered Substrates

The successful application of this compound in cross-coupling reactions is critically dependent on the strategic design of ligands and the optimization of catalyst systems. The significant steric bulk imposed by the 4,4-dimethyl group presents a considerable challenge for common palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This steric hindrance can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, and can favor undesired side reactions like β-hydride elimination. Consequently, research has focused on developing highly active and specialized catalysts to accommodate such demanding substrates.

Ligand Design: The key to overcoming the steric barrier lies in the use of sophisticated ligands that can modulate the electronic and steric properties of the metal center.

Bulky, Electron-Rich Phosphines: A major breakthrough in the coupling of sterically hindered alkyl halides came with the development of bulky, electron-rich phosphine (B1218219) ligands. mdpi.com Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), di-tert-butylneopentylphosphine (B1584642) (DTBNpP), and trineopentylphosphine (TNpP) have proven effective. researchgate.netacs.org These ligands are characterized by their large cone angles and strong electron-donating ability, which promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species. This resulting complex is more reactive and capable of undergoing faster oxidative addition with less reactive substrates like alkyl bromides. researchgate.net Similarly, biaryl phosphine ligands, such as the Buchwald-type ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), create a bulky coordination sphere around the palladium center that facilitates both oxidative addition and the subsequent reductive elimination step, leading to higher product yields. mdpi.comyonedalabs.com

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for challenging cross-coupling reactions. mdpi.com They are strong σ-donors, even more so than phosphines, which helps to stabilize the palladium catalyst and increase its activity. For the coupling of unactivated alkyl bromides, bulky NHC ligands derived from precursors like 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) have been shown to be particularly effective, enabling reactions to proceed at room temperature. acs.org The steric bulk of the N-aryl substituents is crucial for achieving high catalytic activity. acs.org

Catalyst System Optimization: Beyond the ligand, the choice of palladium precursor, base, and solvent is vital for optimizing reaction outcomes. Palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various palladacycles are commonly employed. mdpi.comrsc.orgorganic-chemistry.org The selection of the base and solvent system must be carefully tailored to the specific coupling reaction (e.g., Suzuki, Heck) and the substrates involved. yonedalabs.com For instance, Suzuki-Miyaura couplings of alkyl bromides containing β-hydrogens have been successfully achieved at room temperature using specific palladium/phosphine catalyst systems. organic-chemistry.org

The table below summarizes representative catalyst systems that have been successfully employed for the cross-coupling of sterically hindered primary alkyl halides, which serve as models for the reactivity of this compound.

| Coupling Reaction | Alkyl Halide Example | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base / Solvent | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Primary Alkyl Bromides with β-H | Arylboronic Acids | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Toluene/H₂O | Effective coupling at room temperature, expanding the scope of the Suzuki reaction. | organic-chemistry.org |

| Negishi | Primary Alkyl Bromides | Alkylzinc Halides | Pd₂(dba)₃ / IPr·HCl | - / THF/NMP | Bulky NHC ligand (IPr) is essential for high yields in room-temperature coupling. | acs.org |

| Negishi | Primary Alkyl Bromides & Tosylates | Aryl- and Alkylzinc Halides | Pd₂(dba)₃ / PCyp₃ | NMI / THF/NMP | A single, versatile method couples various alkyl electrophiles with high functional group tolerance. | researchgate.net |

| Sonogashira | Unactivated Alkyl Bromides/Iodides | Terminal Alkynes | Pd(OAc)₂ / IMes·HCl | Cs₂CO₃ / Dioxane | The first application of carbene ligands for Sonogashira coupling of unactivated alkyl electrophiles. | organic-chemistry.org |

| Kumada | Neopentyl Chloride | Aryl Grignard Reagents | Co(acac)₃ / Diaminonaphthalene (PN) | - / THF | Cobalt-based catalyst effectively couples highly hindered primary alkyl halides. | acs.org |

Other Organometallic Transformations

Beyond palladium-catalyzed cross-coupling, this compound is a suitable precursor for other significant organometallic transformations, most notably the formation of Grignard and organozinc reagents.

Grignard Reagent Formation and Reactivity: One of the most fundamental transformations for an alkyl halide is the preparation of a Grignard reagent. masterorganicchemistry.com The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields (4,4-dimethylhexyl)magnesium bromide. iitk.ac.inlibretexts.org

This Grignard reagent is a powerful nucleophile and a strong base. libretexts.orgscribd.com Its utility in synthesis stems from its ability to form new carbon-carbon bonds by attacking a wide range of electrophiles. Due to its high reactivity, all reactions must be conducted under strictly anhydrous conditions to prevent quenching by proton sources like water. libretexts.orgscribd.com

Key reactions of (4,4-dimethylhexyl)magnesium bromide include:

Reaction with Carbonyl Compounds: It readily adds to aldehydes and ketones. Reaction with formaldehyde (B43269) produces a primary alcohol (5,5-dimethylheptan-1-ol), while reaction with other aldehydes yields secondary alcohols, and ketones afford tertiary alcohols. scribd.comorganic-chemistry.org

Reaction with Carbon Dioxide: Nucleophilic addition to carbon dioxide (typically from dry ice), followed by an acidic workup, produces a carboxylic acid with one additional carbon atom, 5,5-dimethylheptanoic acid. masterorganicchemistry.comlibretexts.org

Reaction with Epoxides: Grignard reagents can open epoxide rings via an Sₙ2-type mechanism, attacking the less sterically hindered carbon atom to form an alcohol after acidic workup. masterorganicchemistry.com

The table below illustrates the expected products from the reaction of a representative primary Grignard reagent with various electrophiles.

| Electrophile | Intermediate Product | Final Product (after acidic workup) | Product Class | Reference |

|---|---|---|---|---|

| Formaldehyde (CH₂O) | R-CH₂-OMgBr | R-CH₂-OH | Primary Alcohol | scribd.comorganic-chemistry.org |

| Aldehyde (R'CHO) | R-CH(R')-OMgBr | R-CH(R')-OH | Secondary Alcohol | scribd.comorganic-chemistry.org |

| Ketone (R'COR'') | R-C(R')(R'')-OMgBr | R-C(R')(R'')-OH | Tertiary Alcohol | libretexts.org |

| Carbon Dioxide (CO₂) | R-CO₂MgBr | R-COOH | Carboxylic Acid | masterorganicchemistry.com |

| Ethylene Oxide | R-CH₂CH₂-OMgBr | R-CH₂CH₂-OH | Primary Alcohol (chain extended by 2 carbons) | masterorganicchemistry.com |

*R represents the 4,4-dimethylhexyl group.

Other Coupling Reactions:

Kumada Coupling: The (4,4-dimethylhexyl)magnesium bromide formed can be used directly in Kumada-Tamao-Corriu cross-coupling reactions. This transformation, typically catalyzed by nickel or palladium complexes, couples the Grignard reagent with aryl or vinyl halides. organic-chemistry.org It is a powerful method for forming C(sp³)–C(sp²) bonds, and catalyst systems using pincer ligands or specific phosphines have been developed to accommodate non-activated and sterically hindered alkyl Grignard reagents. core.ac.ukacs.orgnih.gov

Negishi Coupling: this compound can be converted into its corresponding organozinc reagent, (4,4-dimethylhexyl)zinc bromide, via reaction with activated zinc. These organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts. wikipedia.org The subsequent Negishi coupling with an aryl, vinyl, or alkyl halide, catalyzed by a palladium or nickel complex, is a highly versatile C-C bond-forming reaction. wikipedia.orgillinois.edu Catalyst systems based on bulky phosphine or NHC ligands have proven effective for coupling unactivated primary alkyl bromides under mild conditions. acs.orgresearchgate.net

Spectroscopic and Advanced Analytical Characterization of 1 Bromo 4,4 Dimethylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Predicted ¹H NMR spectroscopy for 1-Bromo-4,4-dimethylhexane offers significant insights into its proton environments. The spectrum is anticipated to display distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the steric environment created by the dimethyl groups.

The methylene protons alpha to the bromine atom (C1-H₂) are expected to be the most deshielded, appearing at the lowest field. The gem-dimethyl protons (C4-(CH₃)₂) will likely appear as a singlet due to the absence of adjacent protons. The remaining methylene and methyl protons of the hexyl chain will exhibit characteristic multiplicities based on their neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C1-H₂ | 3.40 | Triplet | 6.8 |

| C2-H₂ | 1.85 | Multiplet | - |

| C3-H₂ | 1.25 | Multiplet | - |

| C5-H₂ | 1.20 | Quartet | 7.5 |

| C6-H₃ | 0.88 | Triplet | 7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The predicted ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbon atom bonded to the bromine (C1) is expected to be significantly downfield due to the halogen's deshielding effect. The quaternary carbon (C4) will also have a characteristic chemical shift. The chemical shifts of the other carbon atoms will be influenced by their position relative to the bromine and the bulky dimethyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 33.5 |

| C2 | 30.0 |

| C3 | 42.1 |

| C4 | 31.8 |

| C5 | 36.4 |

| C6 | 8.7 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): A predicted COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. Key expected correlations include the C1-H₂ protons with the C2-H₂ protons, and the C5-H₂ protons with the C6-H₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): A predicted HSQC spectrum would show direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): A predicted HMBC spectrum would display correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the entire carbon skeleton. For instance, the singlet from the gem-dimethyl protons (C4-(CH₃)₂) would be expected to show correlations to the quaternary carbon (C4) and the adjacent methylene carbon (C3 and C5).

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The predicted FTIR spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of its alkane and alkyl halide functionalities. The presence of strong C-H stretching and bending vibrations is a key characteristic. The C-Br stretching frequency is also a diagnostic feature, although it appears in the fingerprint region and can sometimes be weak.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (alkane) | 2960-2850 | Strong |

| C-H bend (CH₂, CH₃) | 1470-1450 | Medium |

| C-H bend (gem-dimethyl) | 1380-1365 | Medium (often a doublet) |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. The predicted Raman spectrum of this compound would also show characteristic vibrations of the alkyl halide structure. C-H stretching and bending modes will be present, and the C-Br stretch is often more readily observed in the Raman spectrum compared to the FTIR spectrum.

Table 4: Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (alkane) | 2960-2850 | Strong |

| C-H bend (CH₂, CH₃) | 1470-1450 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (C₈H₁₇Br), this analysis provides definitive confirmation of its molecular weight and offers insights into its molecular structure through characteristic fragmentation patterns.

The molecular weight of this compound is approximately 193.12 g/mol . nih.gov A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks for the molecular ion (M⁺) of nearly equal intensity, separated by two mass units. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. Consequently, the mass spectrum of this compound is expected to exhibit a molecular ion peak [M]⁺ at m/z 192 and an [M+2]⁺ peak at m/z 194, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

Upon electron ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged ions. The fragmentation pattern is predictable and provides a fingerprint of the molecule's structure. For this compound, the major fragmentation pathways are expected to involve the cleavage of the carbon-bromine bond and various carbon-carbon bonds.

A primary fragmentation event is the loss of the bromine atom as a radical (Br•), resulting in the formation of a C₈H₁₇⁺ carbocation. This would produce a peak at m/z 113. Another significant fragmentation pathway involves cleavage at the C4 position, which contains a quaternary carbon. Cleavage of the C3-C4 bond can lead to the formation of a highly stable tert-butyl cation ([C(CH₃)₃]⁺), which would be observed as a prominent peak at m/z 57. Other fragment ions resulting from the loss of various alkyl radicals are also anticipated.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion Formula | Identity/Lost Neutral |

|---|---|---|

| 192/194 | [C₈H₁₇Br]⁺ | Molecular Ion (M⁺, M+2⁺) |

| 113 | [C₈H₁₇]⁺ | Loss of •Br |

X-ray Crystallography for Solid-State Structural Insights (if applicable for derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering unambiguous insight into the molecule's solid-state conformation.

However, this compound, like many simple alkyl halides such as 1-bromohexane, is a liquid under standard temperature and pressure conditions. atamankimya.comwikipedia.org Therefore, single-crystal X-ray diffraction cannot be performed on the compound itself. The technique is exclusively applicable to substances that can be grown into well-ordered, single crystals.

While direct analysis of this compound is not feasible, X-ray crystallography could be employed to characterize solid derivatives of the parent molecule. If this compound were used as a reactant to synthesize a new compound that is crystalline, this powerful analytical method could then be applied. The resulting structural data would confirm the connectivity of the derivative and reveal detailed conformational features, such as the spatial orientation of the 4,4-dimethylhexyl moiety. Such analyses are crucial in fields like materials science and drug design, where the solid-state structure dictates a material's properties.

Should a suitable crystalline derivative be synthesized, the crystallographic analysis would yield a set of data defining the crystal's structure, as illustrated in the hypothetical table below.

Table 2: Representative Data from a Hypothetical X-ray Crystallography Analysis of a this compound Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 8.456 | Unit cell dimension. |

| c (Å) | 15.789 | Unit cell dimension. |

| β (°) | 98.54 | Unit cell angle. |

| C-Br Bond Length (Å) | 1.95 | The length of the carbon-bromine bond. |

Theoretical and Computational Investigations of 1 Bromo 4,4 Dimethylhexane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 1-bromo-4,4-dimethylhexane from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high degree of accuracy. nih.gov For a molecule like this compound, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy structure.

From a DFT calculation, various electronic structure properties and reactivity descriptors can be obtained. These descriptors help in predicting the chemical behavior of the molecule. Key reactivity descriptors include:

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in the electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the frontier molecular orbitals. researchgate.net A typical DFT calculation on a bromoalkane might use a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. nih.gov

Illustrative Table of Conceptual DFT-Derived Reactivity Descriptors

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the molecule's escaping tendency for electrons. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | Describes the propensity to act as an electrophile. |

Molecular Orbital Analysis (HOMO/LUMO Energies)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the orbital that holds the most loosely bound electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile. For this compound, the HOMO would likely have significant contributions from the lone pair electrons of the bromine atom.

LUMO: This is the lowest energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. In a nucleophilic substitution reaction, the nucleophile's HOMO would interact with the LUMO of the alkyl halide. For this compound, the LUMO is expected to be localized along the Carbon-Bromine (C-Br) bond, specifically the antibonding σ* orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Illustrative Table of Frontier Orbital Properties

| Orbital | Energy (eV) | Primary Atomic Contribution (Expected) | Role in Reactivity |

|---|---|---|---|

| HOMO | Value not available | Bromine (lone pairs) | Site of electron donation (nucleophilicity) |

| LUMO | Value not available | C-Br σ* antibonding orbital | Site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Value not available | N/A | Indicator of kinetic stability and reactivity |

Conceptual DFT for Prediction of Electrophilicity and Nucleophilicity

Conceptual DFT provides a framework to quantify chemical concepts like electrophilicity and nucleophilicity using the derivatives of energy with respect to the number of electrons. researchgate.net The global electrophilicity index (ω), mentioned earlier, is a key metric derived from this theory. A higher ω value indicates a stronger electrophile. Conversely, a nucleophilicity index (N) can also be calculated, which helps in ranking a series of molecules by their nucleophilic strength. For this compound, these indices would quantitatively predict its tendency to participate in reactions as either an electron acceptor or donor.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For a flexible molecule like this compound, this analysis is crucial for understanding its physical properties and how its shape affects reactivity.

Potential Energy Surface Scans for Rotational Isomers

To explore the different conformers, a potential energy surface (PES) scan is performed computationally. This involves systematically changing a specific dihedral angle (the angle between four atoms in sequence) and calculating the molecule's energy at each step. For this compound, important dihedral angles to scan would be along the C1-C2, C2-C3, and C3-C4 bonds.

Plotting the energy versus the dihedral angle generates a potential energy diagram. youtube.com The peaks on this diagram correspond to high-energy, eclipsed conformations, while the valleys represent lower-energy, staggered conformations. csus.edu These scans reveal the energy barriers to rotation between different stable conformers.

Identification of Minimum Energy Conformations

The low-energy conformers identified from the PES scans are known as rotational isomers or rotamers. Each of these is a local minimum on the potential energy surface. To find the most stable conformation (the global minimum), each of these low-energy structures is subjected to a full geometry optimization.

Steric Strain and Conformational Preferences

The reactivity and physical properties of this compound are significantly influenced by its conformational preferences, which are in turn dictated by steric strain. The molecule's structure, featuring a bromine atom at one end of a hexane (B92381) chain and a bulky gem-dimethyl group at the C4 position, creates notable steric interactions that restrict free rotation around its carbon-carbon single bonds.

Computational methods, such as molecular mechanics and density functional theory (DFT), are employed to model these interactions and predict the most stable conformations. The key structural feature is the steric bulk of the 4,4-dimethyl group, which is analogous to a tert-butyl group. This group's presence introduces significant van der Waals repulsion with other parts of the molecule, particularly in conformations where it is brought into proximity with the bromine atom or other hydrogens along the alkyl chain.

Analysis of the C3-C4 bond rotation, for instance, reveals high energy barriers. The most stable conformers will arrange the bulky 4,4-dimethyl group to minimize gauche interactions with the rest of the alkyl chain. The preferred conformation is an extended, anti-periplanar arrangement of the carbon backbone to minimize these repulsive forces. Any deviation from this staggered conformation introduces torsional and steric strain, increasing the molecule's potential energy. In organic chemistry, substituents generally favor equatorial positions in chair conformations to reduce steric hindrance. vaia.com While this compound is acyclic, the principle of minimizing steric crowding remains paramount.

Table 1: Predicted Relative Energies of this compound Conformers This interactive table illustrates the predicted relative energies for different rotational conformers (rotamers) around the C2-C3 bond. The energies are hypothetical and based on general principles of steric hindrance.

| Dihedral Angle (Br-C1-C2-C3) | Conformation Name | Predicted Relative Energy (kcal/mol) | Key Steric Interaction |

| 180° | Anti-periplanar | 0 | Most stable, minimal steric interaction. |

| +60° | Gauche | ~0.9 - 1.5 | Gauche interaction between the bromine and the C4-alkyl group. |

| -60° | Gauche | ~0.9 - 1.5 | Gauche interaction between the bromine and the C4-alkyl group. |

| 0° | Eclipsed (Syn-periplanar) | >5.0 | Highly unstable due to eclipsing of Br and C4-alkyl group. |

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for modeling reaction mechanisms, offering insights into the complex interplay of electronic and steric factors that govern chemical reactions. uomustansiriyah.edu.iq For this compound, a primary alkyl halide, the primary substitution and elimination pathways to consider are the bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions. masterorganicchemistry.com Unimolecular pathways (Sₙ1 and E1) are generally not favored for primary substrates due to the high energy and instability of the resulting primary carbocation intermediate. libretexts.org

Modeling these reactions involves calculating the potential energy surface for each pathway. This allows for the identification and characterization of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), which is a key predictor of the reaction rate. windows.net

Transition State Characterization for Sₙ1/Sₙ2/E1/E2 Pathways

The characterization of transition states is a cornerstone of computational reaction modeling. For this compound, the transition states for Sₙ2 and E2 pathways would be of primary interest.

Sₙ2 Transition State: The Sₙ2 reaction proceeds via a single, concerted step involving backside attack by a nucleophile. The transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide) positioned 180° apart. Computational analysis would focus on the geometry of this transition state and its activation energy. The significant steric hindrance from the 4,4-dimethyl group, although several carbons away, can still impede the approach of the nucleophile, potentially raising the activation energy for the Sₙ2 pathway compared to less hindered primary alkyl halides. youtube.com

E2 Transition State: The E2 reaction also occurs in a single, concerted step, requiring an anti-periplanar arrangement of a β-hydrogen and the leaving group. vaia.comlibretexts.org For this compound, there are β-hydrogens at the C2 position. The transition state involves the base removing a proton, the formation of a C=C double bond, and the departure of the bromide ion simultaneously. libretexts.org The steric bulk of the 4,4-dimethyl group can influence which β-hydrogen is abstracted, favoring the formation of the less substituted (Hofmann) alkene product when a bulky base is used.

Sₙ1/E1 Transition States: These pathways are considered computationally to confirm their high activation energies. The rate-determining step for both is the formation of a primary carbocation. ncert.nic.in Calculations would show a very high energy transition state leading to this unstable intermediate, confirming that these pathways are kinetically inaccessible under typical conditions. libretexts.org

Table 2: Predicted Computational Parameters for Reaction Pathways This interactive table provides a hypothetical comparison of key parameters that would be computationally determined for the four reaction pathways of this compound.

| Pathway | Key Transition State Feature | Predicted Activation Energy (ΔG‡) | Expected Rate |

| Sₙ2 | Pentacoordinate carbon, 180° Nu-C-Br angle | Moderate | Favorable with strong, unhindered nucleophiles. |

| E2 | Anti-periplanar H-C-C-Br arrangement | Moderate to High | Competes with Sₙ2; favored by strong, bulky bases. youtube.com |

| Sₙ1 | Formation of a primary carbocation | Very High | Unfavorable/Does not occur. masterorganicchemistry.com |

| E1 | Formation of a primary carbocation | Very High | Unfavorable/Does not occur. masterorganicchemistry.com |

Computational Prediction of Kinetic and Thermodynamic Control

Computational modeling can predict whether a reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic Control: This regime dominates when reactions are irreversible, often at lower temperatures. The major product is the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy (ΔG‡). libretexts.org

For this compound, the competition is primarily between the Sₙ2 and E2 pathways. Computational predictions would involve comparing the activation energies for the Sₙ2 transition state against the E2 transition state. The outcome often depends on the nature of the attacking species (nucleophile vs. base) and reaction conditions. A strong, unhindered nucleophile would likely favor the Sₙ2 product (kinetic control). Conversely, a strong, sterically hindered base would favor the E2 product. libretexts.orgyoutube.com

In the case of the E2 reaction, there is also the potential for regioselectivity, leading to either the Zaitsev product (more substituted alkene) or the Hofmann product (less substituted alkene). Due to the steric bulk of the 4,4-dimethyl group near the C2 position, computational models would likely predict that bulky bases would preferentially abstract a proton leading to the Hofmann product, 4,4-dimethylhex-1-ene, as the kinetic product.

Table 3: Predicted Product Distribution under Kinetic vs. Thermodynamic Control This interactive table outlines the expected major products for the reaction of this compound with a strong base/nucleophile under different control regimes.

| Control Type | Typical Conditions | Favored Pathway | Predicted Major Product |

| Kinetic | Low Temperature, Strong/Bulky Base | E2 (Hofmann) | 4,4-dimethylhex-1-ene |

| Kinetic | Low Temperature, Strong/Unhindered Nucleophile | Sₙ2 | Corresponding substitution product |

| Thermodynamic | High Temperature, Reversible Conditions | E2 (Zaitsev) | 4,4-dimethylhex-2-ene (if equilibrium is possible) |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical and machine learning methods used to predict the properties and activities of chemicals based on their molecular structure. mdpi.comasau.ru The goal is to develop a mathematical equation that correlates chemical structure with a specific property, such as reaction rate, boiling point, or biological activity. researchgate.netucl.ac.uk

While specific QSPR/QSAR studies targeting this compound are not prominent in the literature, a hypothetical study to predict its reactivity would follow a standard procedure. A dataset of related alkyl halides with known experimental reactivity data (e.g., rate constants for Sₙ2 reactions) would be assembled. For each molecule in the dataset, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure:

Topological Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices, branching).

Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic Descriptors: Related to the electron distribution (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies).

Physicochemical Descriptors: Such as logP (octanol-water partition coefficient), which relates to hydrophobicity.

Statistical methods like multiple linear regression (MLR) or machine learning algorithms like random forests are then used to build a model linking these descriptors to the observed reactivity. mdpi.com Such a model could then be used to predict the reactivity of this compound. For this specific molecule, descriptors related to steric hindrance would likely be critical variables in the final QSPR model.

Table 4: Representative Molecular Descriptors for a QSPR/QSAR Study of Reactivity This interactive table lists potential descriptors that would be calculated for this compound and related compounds in a hypothetical study to predict reaction rates.

| Descriptor Class | Example Descriptor | Information Encoded | Predicted Influence on Sₙ2 Reactivity |

| Topological | Wiener Index | Molecular branching and size. | Increased branching generally decreases rate. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Molecular exposure to solvent/reagents. | Higher steric shielding around the reaction center decreases rate. |

| Electronic | Partial charge on C1 (α-carbon) | Electrophilicity of the reaction center. | A more positive charge could increase the rate. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy facilitates nucleophilic attack. |

| Physicochemical | LogP | Hydrophobicity/Lipophilicity. | Affects solubility and interaction with solvent, indirectly impacting rate. |

Applications As a Synthetic Intermediate and Derivative Chemistry

Utility in the Synthesis of Highly Branched Alkanes

The carbon skeleton of 1-bromo-4,4-dimethylhexane serves as a valuable C8 building block. Through carbon-carbon bond-forming reactions, it can be used to synthesize larger, more complex, and highly branched alkanes. Such structures are of interest in materials science and as components of specialty lubricants.

Key synthetic strategies include:

Grignard Reagent Formation and Coupling: this compound can be readily converted to its corresponding Grignard reagent, (4,4-dimethylhexyl)magnesium bromide, by reacting it with magnesium metal. This organometallic intermediate is a potent nucleophile and can react with other alkyl halides to form a new carbon-carbon bond.

Gilman Reagent (Organocuprate) Coupling: For a more controlled coupling with fewer side products, the alkyl halide can be converted into a lithium dialkylcuprate. This involves first reacting this compound with lithium metal to form an alkyllithium reagent, which is then treated with a copper(I) salt. The resulting Gilman reagent, Li[Cu(CH₂(CH₂)₂C(CH₃)₂CH₂CH₃)₂], undergoes efficient coupling with a variety of organic halides.

Wurtz Reaction: While less common in modern synthetic chemistry due to limitations and side reactions, the Wurtz reaction provides a classic method for coupling two alkyl halides using sodium metal. stackexchange.com Reacting this compound under these conditions would result in the formation of 7,7,10,10-tetramethylhexadecane.

| Reaction Type | Reagents | Coupling Partner (Example) | Product |

|---|---|---|---|

| Grignard Coupling | 1. Mg, ether 2. Alkyl Halide | 1-Bromobutane | 4,4-Dimethyldecane |

| Gilman Coupling | 1. 2 Li 2. CuI | 1-Bromopropane | 4,4-Dimethylnonane |

| Wurtz Reaction | Na | This compound | 7,7,10,10-Tetramethylhexadecane |

Introduction of Functional Groups via Substitution Reactions

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new covalent bond. This provides a direct route to a diverse range of functional groups. Although the gem-dimethyl group at C4 introduces some steric hindrance that may slightly decrease reaction rates compared to unbranched analogues like 1-bromohexane, the primary nature of the reaction center ensures that the Sₙ2 pathway is highly favored over the Sₙ1 mechanism, which would require the formation of a highly unstable primary carbocation. pearson.com

Common nucleophilic substitution reactions include:

Synthesis of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH) yields 4,4-dimethylhexan-1-ol.

Synthesis of Ethers (Williamson Ether Synthesis): Treatment with an alkoxide ion (e.g., sodium ethoxide) produces an ether, such as 1-ethoxy-4,4-dimethylhexane.

Synthesis of Nitriles: Using cyanide ion (e.g., from NaCN) as the nucleophile extends the carbon chain by one and introduces a nitrile group, forming 5,5-dimethylheptanenitrile. This product can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Synthesis of Alkyl Azides: Reaction with sodium azide (B81097) (NaN₃) yields 1-azido-4,4-dimethylhexane, a precursor for the synthesis of primary amines via reduction.

| Nucleophile | Reagent (Example) | Product Name | Product Functional Group |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 4,4-Dimethylhexan-1-ol | Alcohol |

| Ethoxide (CH₃CH₂O⁻) | Sodium Ethoxide (NaOEt) | 1-Ethoxy-4,4-dimethylhexane | Ether |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 5,5-Dimethylheptanenitrile | Nitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-4,4-dimethylhexane | Azide |

| Hydrosulfide (SH⁻) | Sodium Hydrosulfide (NaSH) | 4,4-Dimethylhexane-1-thiol | Thiol |

Precursor for Unsaturated Hydrocarbons via Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an alkene. The bimolecular elimination (E2) mechanism is favored, where the base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and the bromide ion is expelled simultaneously, resulting in the formation of a double bond. utdallas.edu

Using a bulky base like potassium tert-butoxide [KOC(CH₃)₃] is crucial to favor elimination over the competing Sₙ2 substitution reaction. Since this compound is a primary halide, it has only one type of β-hydrogen (at C2), leading to the formation of a single, unambiguous alkene product.

The sole product of the E2 elimination of this compound is 4,4-dimethylhex-1-ene . This reaction transforms the saturated alkyl halide into an unsaturated hydrocarbon, which can then serve as a starting material for a variety of addition reactions.

| Reaction Type | Base (Example) | Solvent (Example) | Product Name | Key Feature |

|---|---|---|---|---|

| Dehydrobromination (E2) | Potassium tert-butoxide | tert-Butanol | 4,4-Dimethylhex-1-ene | Formation of a terminal alkene |

Role in the Construction of Complex Organic Scaffolds

The true synthetic power of this compound lies in its ability to act as a foundational piece for building more elaborate molecular architectures. The initial products derived from its substitution and elimination reactions are themselves versatile intermediates. unifi.it

Elaboration of Substitution Products: The alcohol (4,4-dimethylhexan-1-ol) can be oxidized to an aldehyde or a carboxylic acid. The nitrile (5,5-dimethylheptanenitrile) can be hydrolyzed to a carboxylic acid or reduced to a primary amine, which can then be used in amide bond formation or other amine-specific chemistry.

Elaboration of Elimination Products: The alkene (4,4-dimethylhex-1-ene) is a gateway to numerous functionalities. For example, epoxidation followed by ring-opening can generate 1,2-diols. unifi.it Hydroboration-oxidation would yield the anti-Markovnikov alcohol, 4,4-dimethylhexan-1-ol, complementing the direct substitution route.

Use in Cross-Coupling Reactions: After conversion to an organometallic species, such as a boronic ester (via reaction with bis(pinacolato)diboron (B136004) under palladium catalysis) or a Grignard reagent, the 4,4-dimethylhexyl fragment can be joined to aromatic or vinylic systems using powerful cross-coupling methodologies like the Suzuki or Negishi reactions. rsc.org This allows for the precise installation of this branched, lipophilic group onto complex scaffolds, a common strategy in the synthesis of pharmaceuticals and advanced materials where tuning solubility and steric properties is critical.

Through these multistep sequences, the simple structure of this compound provides access to a wide range of complex organic scaffolds, demonstrating its utility as a versatile building block in modern organic synthesis.

Future Research Trajectories and Broader Impact

Development of Catalytic and Stereoselective Syntheses

The synthesis of 1-Bromo-4,4-dimethylhexane, and terminal bromoalkanes in general, is an area ripe for innovation. Traditional bromination methods often lack selectivity and can be harsh. Future research will likely focus on the development of more sophisticated catalytic and stereoselective approaches.

Catalytic Systems: The use of transition metal catalysts for the terminal functionalization of alkanes is a burgeoning field. Systems based on metals like palladium, rhodium, and iridium could potentially be adapted for the selective bromination of 4,4-dimethylhexane at the C1 position. The development of ligands that can control the regioselectivity of such reactions will be crucial.

| Catalyst System (Hypothetical) | Ligand | Regioselectivity (Terminal:Internal) | Yield (%) |

| [Pd(OAc)2] | Custom Phosphine (B1218219) Ligand | >95:5 | 85 |

| [Rh2(esp)2] | Dirhodium Carbenoid | 90:10 | 78 |

| Iridium Pincer Complex | PCP Pincer Ligand | >98:2 | 92 |

This table presents hypothetical data for potential catalytic systems for the synthesis of this compound, as specific catalytic methods for this compound are not widely reported.

Stereoselective Syntheses: While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for creating more complex, chiral molecules from this starting material. Future work could involve the development of catalytic methods for the enantioselective substitution of the bromine atom, or for reactions at other positions of the molecule that introduce chirality. For instance, asymmetric C-H activation at a remote position, directed by the bromine atom, could lead to novel chiral products.

Exploration of Novel Reactivity Modes under Mild Conditions

Modern synthetic chemistry increasingly emphasizes the use of mild reaction conditions to improve sustainability and functional group tolerance. The reactivity of this compound under such conditions is a promising area of investigation.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. nih.govacs.org The carbon-bromine bond in this compound can be readily activated by photoredox catalysts to generate alkyl radicals. nih.govresearchgate.net These radicals can then participate in a variety of transformations, such as C-C and C-heteroatom bond formation, under exceptionally mild conditions.

Flow Chemistry: The use of microreactors and flow chemistry setups can enable precise control over reaction parameters, such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety, particularly for highly exothermic or fast reactions. Investigating the reactivity of this compound in flow systems could unlock new synthetic possibilities.

Advanced Computational Design for Directed Synthesis and Functionalization

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. spectroscopyonline.com The application of these methods to this compound can accelerate the discovery of new reactions and catalysts.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model reaction mechanisms and predict the activation energies of different pathways. This can help in the rational design of catalysts and the optimization of reaction conditions for the synthesis and functionalization of this compound.

In Silico Ligand Design: For catalytic reactions, computational methods can be used to design and screen libraries of potential ligands in silico. mdpi.com This can significantly reduce the experimental effort required to identify optimal catalysts for specific transformations.

Predictive Models for Reactivity: Machine learning and artificial intelligence are beginning to be applied to chemical synthesis. By training models on existing reaction data, it may be possible to predict the outcome of new reactions involving this compound with a high degree of accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.